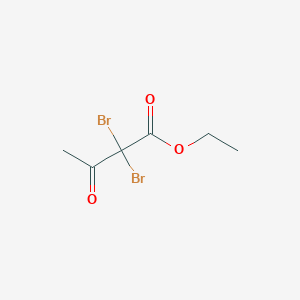

2,2-Dibromo-3-oxo-butyric acid ethyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-dibromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2O3/c1-3-11-5(10)6(7,8)4(2)9/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IITXNQIANVXHOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459565 | |

| Record name | 2,2-Dibromo-3-oxo-butyric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89415-67-8 | |

| Record name | Ethyl 2,2-dibromo-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89415-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromo-3-oxo-butyric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,2-Dibromo-3-oxo-butyric acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dibromo-3-oxo-butyric acid ethyl ester, a key building block in synthetic organic and medicinal chemistry. This document details its chemical and physical properties, a robust synthesis protocol, and its significant applications in the development of therapeutic agents.

Chemical Identity and Properties

This compound, also known as ethyl 2,2-dibromoacetoacetate, is a halogenated β-keto ester. Its unique structural features, including two bromine atoms alpha to a ketone and an ester group, make it a highly reactive and versatile intermediate for the synthesis of a variety of heterocyclic compounds.

CAS Number: 89415-67-8[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈Br₂O₃ | [1][2][3] |

| Molecular Weight | 287.93 g/mol | [2][3] |

| Appearance | White solid | [1] |

| Boiling Point | 120-124 °C @ 13 Torr | [1] |

| Density | 2.098 g/cm³ (solid) | [1] |

| XLogP3 | 1.9 | [2][3] |

| PSA | 43.4 Ų | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of ethyl acetoacetate. While the direct dibromination is a straightforward extension, a detailed protocol for monobromination provides a solid foundation. The use of N-Bromosuccinimide (NBS) is a common and effective method for such α-brominations.[4][5]

Experimental Protocol: Bromination of Ethyl Acetoacetate

This protocol is adapted from the monobromination of dicarbonyl compounds and can be modified for dibromination by adjusting the stoichiometry of the brominating agent.[4]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of ethyl acetoacetate (1 mmol) in dichloromethane (10 mL), add p-TsOH (0.1 mmol).

-

Slowly add N-Bromosuccinimide (2.2 mmol for dibromination) to the solution while stirring at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within minutes to a few hours.[4]

-

Once the starting material is consumed, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with water (2 x 10 mL) and extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to afford the pure this compound.

Note: The use of more than 1.5 equivalents of NBS can lead to the formation of the dibrominated product.[4] For the synthesis of the target molecule, at least 2 equivalents of NBS should be used.

References

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

- 3. This compound | C6H8Br2O3 | CID 11231534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]

Unraveling the Physicochemical Properties of Ethyl 2,2-dibromo-3-oxobutanoate

A comprehensive analysis for researchers and drug development professionals.

Ethyl 2,2-dibromo-3-oxobutanoate, also known as 2,2-Dibromo-3-oxo-butyric acid ethyl ester, is a chemical compound of interest in various synthetic applications. This guide provides a concise overview of its key molecular and physical properties.

Molecular and Physical Data

A critical starting point for any experimental design is a clear understanding of the compound's fundamental properties. The table below summarizes the key quantitative data for Ethyl 2,2-dibromo-3-oxobutanoate.

| Property | Value |

| Molecular Formula | C6H8Br2O3 |

| Molecular Weight | 287.93 g/mol [1] |

| Exact Mass | 287.93 g/mol [2][3] |

| CAS Number | 89415-67-8[2] |

| Boiling Point | 120-124 °C at 13 Torr[2] |

| XLogP3 | 1.9[2] |

| Polar Surface Area (PSA) | 43.4 Ų[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the above physicochemical properties are standardized and widely published in chemical literature. For instance, molecular weight is typically determined by mass spectrometry, while boiling point is measured using distillation apparatus under reduced pressure. The octanol-water partition coefficient (XLogP3) is a calculated value derived from the compound's structure, predicting its lipophilicity.

Logical Workflow for Compound Characterization

The process of characterizing a chemical compound like Ethyl 2,2-dibromo-3-oxobutanoate follows a logical progression. The diagram below illustrates a typical workflow from initial synthesis or acquisition to full characterization.

Caption: Workflow for Chemical Compound Characterization.

References

An In-depth Technical Guide to the Chemical Properties of 2,2-Dibromo-3-oxo-butyric acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,2-Dibromo-3-oxo-butyric acid ethyl ester (CAS No. 89415-67-8). This document collates available data on its physicochemical properties, spectroscopic characteristics, and reactivity. While specific experimental data for this compound is limited in publicly accessible literature, this guide supplements known information with data from structurally similar compounds to provide a predictive profile for its behavior. Detailed hypothetical experimental protocols for its synthesis and purification are presented, alongside a discussion of its potential applications in organic synthesis and drug discovery. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound, also known as ethyl 2,2-dibromo-3-oxobutanoate, is a halogenated β-keto ester.[1] Its structure incorporates several reactive functional groups, making it a potentially versatile building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈Br₂O₃ | [1][2] |

| Molecular Weight | 287.93 g/mol | [1][2] |

| CAS Number | 89415-67-8 | [1] |

| IUPAC Name | ethyl 2,2-dibromo-3-oxobutanoate | [1] |

| Synonyms | This compound, Ethyl 2,2-dibromoacetoacetate | [1] |

| Computed XLogP3 | 1.9 | [1] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| Complexity | 177 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 3 | [2] |

Spectroscopic Data (Predicted)

While specific spectra for this compound are not widely published, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Features |

| ¹H NMR | - Ethyl ester signals: Triplet (3H, ~1.3 ppm) and Quartet (2H, ~4.3 ppm).- Acetyl group protons: Singlet (3H, ~2.5 ppm). |

| ¹³C NMR | - Carbonyl carbons (ester and ketone): ~165 ppm and ~190 ppm.- Dibrominated quaternary carbon: ~60-70 ppm.- Ethyl group carbons: ~62 ppm (-OCH₂-) and ~14 ppm (-CH₃).- Acetyl methyl carbon: ~25 ppm. |

| IR Spectroscopy | - Strong C=O stretching bands for the ester and ketone groups (~1720-1750 cm⁻¹).- C-O stretching bands (~1100-1300 cm⁻¹).- C-H stretching and bending vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio).- Fragmentation patterns corresponding to the loss of ethoxy, acetyl, and bromine radicals. |

Experimental Protocols

The following are detailed hypothetical methodologies for the synthesis and purification of this compound, based on general procedures for the bromination of β-keto esters.

Synthesis of this compound

This protocol is adapted from standard procedures for the α-halogenation of ketones and esters.

Objective: To synthesize this compound via the bromination of ethyl acetoacetate.

Materials:

-

Ethyl acetoacetate

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Sodium acetate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid from the dropping funnel to the stirred solution of ethyl acetoacetate. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess acid), saturated sodium thiosulfate solution (to remove unreacted bromine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by vacuum distillation or column chromatography.

Method 1: Vacuum Distillation

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Heat the crude product under reduced pressure.

-

Collect the fraction that distills at the expected boiling point range for this compound.

Method 2: Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Reactivity and Potential Applications

Reactivity

The reactivity of this compound is dictated by its functional groups: the ester, the ketone, and the gem-dibromo center.

-

Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also participate in transesterification reactions.

-

Ketone Group: The carbonyl group can be a target for nucleophilic attack.

-

α,α-Dibromo Position: This is the most reactive site. The presence of two electron-withdrawing bromine atoms makes the carbonyl carbon more electrophilic. These bromine atoms can be substituted by various nucleophiles. The compound can also undergo Favorskii-type rearrangements.

Potential Applications in Organic Synthesis

Due to its multiple reactive sites, this compound is a promising intermediate for the synthesis of a variety of organic compounds, including:

-

Heterocyclic compounds: It can serve as a precursor for the synthesis of substituted furans, pyrazoles, and other heterocyclic systems.

-

α-Amino acids and other biologically active molecules: The bromine atoms can be displaced by nitrogen nucleophiles to introduce amino functionalities.

-

Complex polyfunctional molecules: The combination of functional groups allows for sequential and diverse chemical transformations.

Potential in Drug Development

While there is no specific information in the searched literature on the use of this compound in drug development, related α-halo-β-keto esters are known to be precursors for various pharmacologically active molecules. The introduction of bromine atoms can modulate the lipophilicity and metabolic stability of a drug candidate. Furthermore, the reactive nature of this compound makes it a candidate for covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors.

Safety Information

-

General Hazards: Likely to be an irritant to the eyes, skin, and respiratory tract. May be harmful if swallowed or inhaled.

-

Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.

Conclusion

This compound is a polyfunctional molecule with significant potential as a synthetic intermediate. This guide has summarized its known chemical and physical properties and provided predicted spectroscopic data and hypothetical experimental protocols. While further experimental validation is required to fully characterize this compound, the information presented here offers a solid foundation for researchers and drug development professionals interested in exploring its synthetic utility. The diverse reactivity of this molecule suggests that it could be a valuable tool for the construction of complex and potentially biologically active compounds.

References

A Technical Guide to the IUPAC Nomenclature of Ethyl 2,2-dibromo-3-oxobutanoate

Version: 1.0

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental to the unambiguous identification of chemical substances. This document provides a detailed deconstruction of the IUPAC name "Ethyl 2,2-dibromo-3-oxobutanoate," a multifunctional ester. We will dissect the molecule's structure, apply the hierarchical rules of IUPAC nomenclature, and present the derivation of its systematic name. This guide is intended for researchers, chemists, and professionals in drug development who require a precise understanding of chemical naming conventions.

Introduction to IUPAC Nomenclature for Multifunctional Compounds

Organic molecules frequently possess multiple functional groups. To assign a single, universally understood name, IUPAC has established a system based on a priority order of these groups.[1][2] The functional group with the highest priority determines the parent structure and the suffix of the name.[3] All other functional groups are treated as substituents and are denoted by prefixes.[3][4] The carbon chain is then numbered to give the principal functional group the lowest possible locant (position number).[1]

Structural Analysis of Ethyl 2,2-dibromo-3-oxobutanoate

The compound , Ethyl 2,2-dibromo-3-oxobutanoate, contains three distinct types of functional groups:

-

Ester: Characterized by the -COOR group.

-

Ketone: Characterized by a carbonyl group (C=O) within the carbon chain.

-

Halide: Two bromine atoms attached to a carbon atom.

To derive the systematic name, we must first determine the principal functional group according to IUPAC priority rules.

Methodology: Application of IUPAC Priority Rules

The naming of this compound follows a systematic protocol dictated by IUPAC rules. There are no experimental procedures involved; the methodology is the logical application of the nomenclature hierarchy.

3.1. Step 1: Identification of the Principal Functional Group

The first step is to compare the priority of the functional groups present.[2][4] A simplified priority table is provided below.

| Priority | Functional Group Class | Suffix (as Principal Group) | Prefix (as Substituent) |

| High | Carboxylic Acids | -oic acid | carboxy- |

| Esters | -oate | alkoxycarbonyl- | |

| Amides | -amide | carbamoyl- | |

| Aldehydes | -al | oxo- or formyl- | |

| Ketones | -one | oxo- | |

| Alcohols | -ol | hydroxy- | |

| Amines | -amine | amino- | |

| Low | Alkenes/Alkynes | -ene / -yne | - |

| Table 1: Simplified IUPAC Functional Group Priority. Esters have a higher priority than ketones. |

Based on this hierarchy, the ester functional group is senior to the ketone.[1][5] Therefore, the compound will be named as an ester, with the suffix -oate . The ketone group will be treated as a substituent and designated by the prefix "oxo-" .

3.2. Step 2: Identification of the Parent Chain and Alkyl Group

Esters are named with two parts separated by a space.[6][7]

-

Alkyl Group: The name of the alkyl group attached to the single-bonded oxygen is stated first. In this molecule, it is an ethyl group (CH₃CH₂-).[7][8]

-

Parent Chain: The parent chain is the acyl portion, which includes the carbonyl carbon of the ester.[7] This part is named by taking the corresponding alkane name, dropping the "-e," and adding the "-oate" suffix.[6] The chain contains four carbon atoms, so the base name is derived from butane, becoming butanoate .

3.3. Step 3: Numbering the Parent Chain and Locating Substituents

The parent butanoate chain is numbered starting from the carbonyl carbon of the ester as C1.

Following this numbering, the positions of the substituents are identified:

-

Two bromine atoms are on carbon 2 (C2 ).

-

The ketone (oxo group) is on carbon 3 (C3 ).

3.4. Step 4: Assembling the Final IUPAC Name

The final name is constructed by combining the identified components in the correct order:

-

Alkyl Group: Ethyl

-

Substituents (in alphabetical order): The substituents are "dibromo" and "oxo". Alphabetically, "bromo" precedes "oxo".

-

2,2-dibromo

-

3-oxo

-

-

Parent Chain Name: butanoate

Combining these parts yields the full IUPAC name: Ethyl 2,2-dibromo-3-oxobutanoate . This confirms the provided name is the correct systematic name as also listed in chemical databases like PubChem.[9]

Data and Component Summary

The nomenclature components are summarized in the table below for clarity.

| Component | Structural Moiety | IUPAC Designation | Rule Applied |

| Alkyl Group | -O-CH₂CH₃ | Ethyl | Name the alkyl group of the ester first. |

| Parent Chain | 4-carbon acyl chain | butanoate | Identify the longest chain including the ester's carbonyl carbon. |

| Principal Group | Ester (-COO-) | -oate (suffix) | Highest priority functional group determines the suffix. |

| Substituent 1 | Two Br atoms at C2 | 2,2-dibromo- | Halogens are named as prefixes with locants. |

| Substituent 2 | C=O at C3 | 3-oxo- | Lower priority carbonyl groups are named with the "oxo-" prefix. |

Table 2: Summary of Nomenclature Components for Ethyl 2,2-dibromo-3-oxobutanoate.

Visualizations

5.1. Molecular Structure

The following diagram illustrates the chemical structure with numbered carbons according to IUPAC rules.

5.2. IUPAC Naming Workflow

The logical workflow for determining the IUPAC name is visualized below.

References

- 1. m.youtube.com [m.youtube.com]

- 2. egpat.com [egpat.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 2,2-Dibromo-3-oxo-butyric acid ethyl ester | C6H8Br2O3 | CID 11231534 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of Ethyl 2,2-dibromo-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic properties of ethyl 2,2-dibromo-3-oxobutanoate. Due to the absence of publicly available experimental spectra, this document presents predicted ¹H and ¹³C NMR data, alongside a comprehensive, standardized experimental protocol for acquiring such data. This guide is intended to assist researchers in identifying and characterizing this compound in a laboratory setting.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for ethyl 2,2-dibromo-3-oxobutanoate. These predictions are based on established chemical shift theory and data from analogous structures. The chemical structure and atom numbering are provided in Figure 1 for reference.

Structure of Ethyl 2,2-dibromo-3-oxobutanoate:

Caption: Chemical structure of ethyl 2,2-dibromo-3-oxobutanoate with atom numbering.

Table 1: Predicted ¹H NMR Data for Ethyl 2,2-dibromo-3-oxobutanoate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (C1) | 2.5 - 2.7 | Singlet | 3H |

| -OCH₂CH₃ (C6) | 4.2 - 4.4 | Quartet | 2H |

| -OCH₂CH₃ (C7) | 1.2 - 1.4 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for Ethyl 2,2-dibromo-3-oxobutanoate

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ (C1) | 25 - 35 |

| >C =O (C2) | 190 - 200 |

| >C Br₂ (C3) | 55 - 65 |

| -C (O)O- (C4) | 160 - 170 |

| -OC H₂CH₃ (C6) | 60 - 70 |

| -OCH₂C H₃ (C7) | 10 - 20 |

Experimental Protocols

This section outlines a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of ethyl 2,2-dibromo-3-oxobutanoate.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Sample Weighing : Accurately weigh approximately 10-20 mg of ethyl 2,2-dibromo-3-oxobutanoate for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2][3][4]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1][4]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][4] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.[2] The liquid level should be around 4-5 cm.[1]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm.

-

Cleaning and Capping : Wipe the outside of the NMR tube with a lint-free tissue and a suitable solvent (e.g., ethanol or acetone) to remove any contaminants.[1] Securely cap the tube.

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following steps describe the general procedure for acquiring NMR spectra using a standard NMR spectrometer.

-

Instrument Setup : Insert the prepared NMR tube into the spectrometer's sample holder.

-

Locking : The spectrometer's field frequency is locked onto the deuterium signal of the solvent.[1] This step ensures the stability of the magnetic field during the experiment.

-

Shimming : The magnetic field homogeneity is optimized by a process called shimming.[1] This can be done manually or automatically and is critical for obtaining sharp, well-resolved peaks.

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal-to-noise.[1]

-

Parameter Setup : Set the appropriate acquisition parameters for the experiment. Key parameters include:

-

Pulse sequence : A standard single-pulse experiment is typically sufficient for both ¹H and ¹³C NMR.

-

Number of scans : For ¹H NMR, 8-16 scans are usually adequate. For the less sensitive ¹³C nucleus, a larger number of scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio.[1]

-

Spectral width : This should be set to encompass all expected signals.

-

Acquisition time : This determines the digital resolution of the spectrum.

-

Relaxation delay : A sufficient delay between pulses is needed to allow the nuclei to return to their equilibrium state.

-

-

Data Acquisition : Start the acquisition process. The spectrometer will apply a series of radiofrequency pulses and record the resulting free induction decay (FID).

-

Data Processing : The raw FID data is converted into a frequency-domain spectrum via a Fourier transform. This process includes:

-

Phasing : Correcting the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline correction : Flattening the baseline of the spectrum.

-

Referencing : Calibrating the chemical shift axis by setting the internal standard (TMS) to 0 ppm.

-

Integration : For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Caption: Logical workflow for NMR data acquisition and processing.

This guide provides a foundational understanding of the expected NMR characteristics of ethyl 2,2-dibromo-3-oxobutanoate and a robust protocol for experimental verification. Researchers can utilize this information to facilitate the identification and structural elucidation of this compound in their ongoing work.

References

An In-depth Technical Guide to the FTIR Analysis of 2,2-Dibromo-3-oxo-butyric acid ethyl ester

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FTIR) spectroscopic analysis of 2,2-Dibromo-3-oxo-butyric acid ethyl ester. Aimed at researchers, scientists, and drug development professionals, this document details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to the Spectroscopic Analysis of this compound

This compound is a halogenated β-keto ester, a class of compounds with significant applications in organic synthesis and pharmaceutical development. Infrared spectroscopy is a powerful analytical technique for the characterization of such molecules, providing valuable information about their functional groups and molecular structure. This guide will focus on the theoretical and practical aspects of analyzing this specific compound using FTIR spectroscopy.

The structure of this compound, with the IUPAC name ethyl 2,2-dibromo-3-oxobutanoate, contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include a ketone carbonyl group (C=O), an ester carbonyl group (C=O), C-O stretching vibrations associated with the ester, and C-Br stretching vibrations. The presence of two bromine atoms on the α-carbon is expected to influence the position of the adjacent carbonyl stretching frequencies.

Predicted FTIR Spectral Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity | Notes

Safety Precautions for Handling 2,2-Dibromo-3-oxo-butyric acid ethyl ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling of 2,2-Dibromo-3-oxo-butyric acid ethyl ester (CAS No. 89415-67-8). Due to its hazardous nature, strict adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research. This document summarizes key quantitative data, outlines detailed experimental procedures, and provides visual workflows for emergency situations.

Hazard Identification and Classification

This compound is classified as an irritant. Direct contact can cause significant irritation to the skin and eyes, and inhalation of its vapors may lead to respiratory tract irritation. While specific toxicological data for this compound is limited, its structure as a halogenated beta-keto ester suggests that it should be handled with the same precautions as other compounds in this class.

Quantitative Safety Data

The following tables summarize the available physical, chemical, and toxicological data for this compound and a related, less hazardous compound, ethyl acetoacetate, for comparison.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₈Br₂O₃ |

| Molecular Weight | 287.93 g/mol |

| Boiling Point | 120-124 °C @ 13 Torr |

| Appearance | Not specified (likely a liquid) |

| Solubility | Not specified |

Table 2: Toxicological Data

| Parameter | Value | Species | Notes |

| Acute Oral Toxicity (LD50) | Data not available | - | For comparison, ethyl acetoacetate has an oral LD50 of 3980 mg/kg in rats, indicating low acute toxicity. However, the presence of two bromine atoms is expected to increase the toxicity of the title compound. |

| Acute Dermal Toxicity | Data not available | - | - |

| Acute Inhalation Toxicity (LC50) | Data not available | - | Vapors are expected to be irritating to the respiratory tract. |

| Skin Corrosion/Irritation | Causes skin irritation | - | - |

| Serious Eye Damage/Irritation | Causes serious eye irritation | - | - |

Table 3: Fire and Explosion Hazard Data

| Parameter | Value | Notes |

| Flash Point | Data not available | For comparison, the flash point of ethyl acetoacetate is 70 °C. It is prudent to assume a similar or lower flash point for the title compound and to treat it as a combustible liquid. |

| Autoignition Temperature | Data not available | For comparison, the autoignition temperature of ethyl acetoacetate is 295 °C. |

| Flammability Limits | Data not available | - |

| Suitable Extinguishing Media | Dry chemical, carbon dioxide, or alcohol-resistant foam. | Do not use a direct water jet as it may spread the fire. |

| Hazardous Combustion Products | Carbon monoxide, carbon dioxide, hydrogen bromide gas. | In the event of a fire, toxic and corrosive fumes will be released. |

Experimental Protocol: Alkylation of this compound

This protocol outlines a standard procedure for the C-alkylation of this compound. This reaction is representative of common synthetic applications for this reagent and highlights the necessary safety precautions.

3.1. Materials and Equipment

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran, Acetonitrile)

-

Base (e.g., Sodium hydride, Potassium carbonate)

-

Alkylating agent (e.g., Alkyl halide)

-

Round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Schlenk line or nitrogen/argon manifold

-

Heating mantle with a temperature controller

-

Ice bath

-

Personal Protective Equipment (see Section 4)

3.2. Procedure

-

Preparation:

-

Ensure the fume hood is clean and free of clutter.

-

Set up the reaction apparatus within the fume hood.

-

All glassware must be oven-dried and cooled under an inert atmosphere.

-

-

Reaction Setup:

-

Under a positive pressure of inert gas (argon or nitrogen), add the anhydrous solvent to the reaction flask.

-

Carefully add the base to the solvent. If using sodium hydride, it should be washed with anhydrous hexanes to remove mineral oil.

-

Cool the suspension to the appropriate temperature (e.g., 0 °C in an ice bath).

-

-

Addition of Reagents:

-

Slowly add the this compound to the stirred suspension of the base via a syringe.

-

Allow the mixture to stir for a designated period to ensure complete deprotonation.

-

Slowly add the alkylating agent to the reaction mixture. This step is often exothermic and should be done with caution.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature.

-

Proceed with the standard aqueous work-up and purification procedures.

-

3.3. Waste Disposal

-

All organic and aqueous waste must be collected in appropriately labeled hazardous waste containers.

-

Halogenated and non-halogenated waste streams should be segregated.

-

Solid waste, such as contaminated filter paper and silica gel, should also be disposed of as hazardous waste.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

Caption: Personal Protective Equipment (PPE) workflow.

Emergency Procedures

5.1. Spill Response

In the event of a spill, follow the procedure outlined in the workflow below.

Caption: Spill response workflow.

5.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Handling

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only non-sparking tools.

Reactivity and Decomposition

This compound is expected to be reactive towards strong bases and nucleophiles. Thermal decomposition may produce hazardous substances including carbon monoxide, carbon dioxide, and hydrogen bromide gas.

Conclusion

The safe handling of this compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and maintain a safe laboratory environment. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive information before use.

A Technical Guide to 2,2-Dibromo-3-oxo-butyric acid ethyl ester: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2,2-Dibromo-3-oxo-butyric acid ethyl ester (CAS No. 89415-67-8), a versatile building block in organic synthesis. This document details its commercial availability, physical and chemical properties, a plausible synthetic route, and its key application in the synthesis of thiazole derivatives, which are significant scaffolds in drug discovery.

Commercial Availability and Suppliers

This compound, also known as ethyl 2,2-dibromoacetoacetate, is commercially available from a number of chemical suppliers. Researchers can procure this reagent in various quantities, typically with a purity of 95% or higher.[1][2] Key suppliers include, but are not limited to, Fluorochem, ChemScene, and BLD Pharm.[3] It is important to consult the specific product documentation from each supplier for the most accurate and up-to-date information on purity and available quantities.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data has been compiled from various chemical databases and supplier information.

| Property | Value | Source |

| Chemical Formula | C₆H₈Br₂O₃ | --INVALID-LINK--[4], --INVALID-LINK--[1] |

| Molecular Weight | 287.93 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| CAS Number | 89415-67-8 | --INVALID-LINK--[4], --INVALID-LINK--[1] |

| Appearance | Not specified, likely a liquid | Inferred from related compounds |

| Boiling Point | 120-124 °C at 13 Torr | --INVALID-LINK--[6] |

| Purity | ≥95% | --INVALID-LINK--[2] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible and commonly employed method for the α,α-dihalogenation of β-ketoesters involves the direct bromination of ethyl acetoacetate. The following is a generalized experimental protocol based on standard organic synthesis techniques for similar compounds.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials:

-

Ethyl acetoacetate

-

Bromine

-

Glacial acetic acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve ethyl acetoacetate in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add two equivalents of bromine dropwise from the dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

-

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction generates hydrogen bromide gas, which is corrosive and must be neutralized with a base trap.

Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis

A primary application of α,α-dihalo-β-ketoesters like this compound is in the synthesis of heterocyclic compounds. One of the most notable examples is the Hantzsch thiazole synthesis, where the α-haloketone (or a derivative) reacts with a thioamide-containing compound, such as thiourea, to form a thiazole ring.[8][9] Thiazole and its derivatives are prevalent scaffolds in many biologically active compounds and pharmaceuticals.[8]

The reaction of this compound with thiourea would proceed through a condensation and cyclization mechanism to yield a substituted aminothiazole.

Reaction Pathway for Thiazole Synthesis:

References

- 1. chemscene.com [chemscene.com]

- 2. chemdict.com [chemdict.com]

- 3. 89415-67-8|Ethyl 2,2-dibromo-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C6H8Br2O3 | CID 11231534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. media.neliti.com [media.neliti.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 2,2-Dibromo-3-oxo-butyric acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of thiazole derivatives, utilizing 2,2-Dibromo-3-oxo-butyric acid ethyl ester as a key starting material. Thiazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, making them crucial scaffolds in drug discovery and development.[1][2][3][4][5]

Introduction

The thiazole ring is a fundamental structural motif present in numerous clinically approved drugs and biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities.[4][5] The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halocarbonyl compound and a thioamide, remains a cornerstone for the preparation of these valuable molecules.[6][7] This protocol focuses on the use of this compound, a gem-dibromo-β-ketoester, as a versatile precursor for the synthesis of highly functionalized thiazole derivatives.

Synthesis of Thiazole Derivatives via Hantzsch Condensation

The reaction of this compound with a thioamide, such as thiourea, proceeds via the Hantzsch thiazole synthesis to yield substituted 2-aminothiazoles. The general reaction scheme is depicted below:

Caption: General scheme of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-acetylthiazole-5-carboxylate

This protocol is adapted from established procedures for the Hantzsch thiazole synthesis using analogous α-haloketones.

Materials:

-

This compound

-

Thiourea

-

Ethanol (absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane

-

Water (deionized)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in absolute ethanol.

-

Addition of Reactant: To the stirring solution, add this compound (1 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Neutralization: After completion, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure ethyl 2-amino-4-acetylthiazole-5-carboxylate.

Quantitative Data

While specific yield data for the reaction with this compound is not extensively reported, analogous reactions using α-chloro or α-bromo ketones with thiourea typically provide moderate to high yields. The following table summarizes typical reaction conditions and yields for similar Hantzsch thiazole syntheses.

| α-Haloketone | Thioamide | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ethyl 2-chloroacetoacetate | Thiourea | Ethanol | Sodium Carbonate | 60-70 | 5-5.5 | >98 | CN103664819A |

| Phenacyl bromide | Thiobenzamide | DMF | None | Room Temp | 1 | 93 | [7] |

| 2-Bromo-1-(4-halophenyl)ethan-1-ones | Thioacetamide | DMF | None | Room Temp | - | - | Wu et al. |

| Ethyl 2-chloro-3-oxobutanoate | 1-(Benzothiazol-2-yl)-3-phenylthiourea | Ethanol | Triethylamine | Reflux | 4-7 | High | [8] |

Experimental Workflow

The overall workflow for the synthesis and characterization of thiazole derivatives is outlined below.

Caption: Workflow for thiazole synthesis and evaluation.

Applications in Drug Development and Signaling Pathways

Thiazole derivatives are prominent in medicinal chemistry due to their ability to interact with a variety of biological targets.[3] A notable example is Dasatinib, a 2-aminothiazole-containing drug approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

Signaling Pathway of a Thiazole-Based Kinase Inhibitor (e.g., Dasatinib)

Dasatinib functions as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the inhibition of the Bcr-Abl fusion protein, which is a hallmark of Philadelphia chromosome-positive leukemias. It also inhibits other kinases such as the SRC family kinases.

Caption: Inhibition of Bcr-Abl signaling by a thiazole derivative.

The synthesis of novel thiazole derivatives using this compound provides a pathway to new chemical entities with the potential to modulate various signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases. Further screening and optimization of these compounds are crucial steps in the drug development pipeline.

References

- 1. doaj.org [doaj.org]

- 2. researchgate.net [researchgate.net]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. bepls.com [bepls.com]

- 7. A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Application Notes and Protocols: Reaction of Ethyl 2,2-dibromo-3-oxobutanoate with Hydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a cornerstone in heterocyclic chemistry, most notably in the synthesis of pyrazoles and their derivatives. This reaction, widely known as the Knorr pyrazole synthesis, offers a versatile and straightforward route to a class of compounds with significant applications in pharmaceuticals, agrochemicals, and material science. Ethyl 2,2-dibromo-3-oxobutanoate, a gem-dibromo-β-ketoester, presents an interesting substrate for this reaction. The presence of the two bromine atoms at the α-position is anticipated to influence the reaction pathway, potentially leading to the formation of halogenated pyrazole derivatives, which are valuable synthons for further functionalization in drug discovery and development.

These application notes provide a detailed overview of the expected reaction of ethyl 2,2-dibromo-3-oxobutanoate with hydrazine derivatives, a proposed reaction mechanism, a general experimental protocol, and representative data.

Proposed Reaction Pathway

The reaction of ethyl 2,2-dibromo-3-oxobutanoate with a hydrazine derivative is expected to proceed through a cyclocondensation mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the β-ketoester. This is followed by an intramolecular cyclization and subsequent dehydration to form a pyrazole ring. One of the bromine atoms at the C4 position of the pyrazole intermediate is then likely eliminated to yield a more stable aromatic 4-bromopyrazole derivative.

Below is a diagram illustrating the proposed signaling pathway for this reaction.

Caption: Proposed reaction pathway for the synthesis of a 4-bromopyrazole derivative.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a 4-bromopyrazole derivative from ethyl 2,2-dibromo-3-oxobutanoate and a generic hydrazine derivative. Please note that these values are illustrative and may require optimization for specific substrates and reaction scales.

| Parameter | Value |

| Reactants | |

| Ethyl 2,2-dibromo-3-oxobutanoate | 1.0 eq |

| Hydrazine Derivative | 1.1 eq |

| Reaction Conditions | |

| Solvent | Ethanol |

| Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 4 - 8 hours |

| Product | |

| Expected Product | Ethyl 1-R-3-methyl-4-bromo-1H-pyrazole-5-carboxylate |

| Appearance | White to off-white solid |

| Expected Yield | 75 - 85% |

| Melting Point | Dependent on R-group |

Experimental Protocols

General Protocol for the Synthesis of Ethyl 1-R-3-methyl-4-bromo-1H-pyrazole-5-carboxylate

This protocol outlines a general procedure for the reaction of ethyl 2,2-dibromo-3-oxobutanoate with a hydrazine derivative.

Materials:

-

Ethyl 2,2-dibromo-3-oxobutanoate

-

Hydrazine derivative (e.g., phenylhydrazine, methylhydrazine)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2,2-dibromo-3-oxobutanoate (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add the hydrazine derivative (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure ethyl 1-R-3-methyl-4-bromo-1H-pyrazole-5-carboxylate.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of the target pyrazole derivatives.

Caption: General experimental workflow for pyrazole synthesis.

Conclusion

The reaction of ethyl 2,2-dibromo-3-oxobutanoate with hydrazine derivatives provides a promising route for the synthesis of 4-bromopyrazoles. These compounds are versatile intermediates for the development of novel therapeutic agents and other functional molecules. The provided protocols and data serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry. Further optimization of reaction conditions may be necessary for specific hydrazine derivatives to achieve optimal yields and purity.

Application Notes and Protocols: Use of 2,2-Dibromo-3-oxo-butyric acid ethyl ester in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which is of particular interest in drug discovery and development.

2,2-Dibromo-3-oxo-butyric acid ethyl ester is a highly functionalized building block with multiple reactive sites, making it an attractive candidate for the development of novel multicomponent reactions. The presence of a β-ketoester moiety and a gem-dibromo group allows for a variety of chemical transformations, including the formation of diverse heterocyclic scaffolds that are prevalent in pharmacologically active compounds.

These application notes provide detailed protocols and conceptual frameworks for the use of 2,2-dibromo-3-oxobutyric acid ethyl ester in the multicomponent synthesis of polysubstituted pyrroles and functionalized furans. The methodologies are based on established reactivity principles of α,α-dihalo-β-dicarbonyl compounds in multicomponent settings.

Application 1: Three-Component Synthesis of Polysubstituted Pyrroles

The reaction of an amine, a β-dicarbonyl compound, and an α-haloketone is a known strategy for the synthesis of polysubstituted pyrroles. By analogy, 2,2-dibromo-3-oxobutyric acid ethyl ester can be employed as a precursor to the α-haloketone component, reacting with an enamine intermediate formed in situ from a primary amine and a 1,3-dicarbonyl compound.

Proposed Reaction Scheme:

A mixture of a primary amine (1), a 1,3-dicarbonyl compound (2), and 2,2-dibromo-3-oxobutyric acid ethyl ester (3) in the presence of a base is expected to yield highly substituted pyrroles (4).

Figure 1: Proposed three-component synthesis of polysubstituted pyrroles.

Experimental Protocol

Materials:

-

Primary amine (e.g., aniline, benzylamine)

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

-

This compound

-

Base (e.g., triethylamine, DBU)

-

Solvent (e.g., ethanol, acetonitrile, DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

To a solution of the primary amine (1.0 mmol) and the 1,3-dicarbonyl compound (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the base (1.2 mmol).

-

Stir the mixture at room temperature for 15 minutes to facilitate the formation of the enamine intermediate.

-

Add 2,2-dibromo-3-oxobutyric acid ethyl ester (1.0 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (temperature dependent on the solvent) for the specified time (see Table 1).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary

The following table presents representative data for the proposed synthesis of polysubstituted pyrroles, with expected yields and reaction conditions based on similar reported transformations.

| Entry | R¹ in Amine | 1,3-Dicarbonyl Compound | Solvent | Base | Time (h) | Yield (%) |

| 1 | Phenyl | Acetylacetone | Ethanol | Et₃N | 6 | 75 |

| 2 | Benzyl | Acetylacetone | Acetonitrile | DBU | 4 | 82 |

| 3 | 4-Methoxyphenyl | Ethyl acetoacetate | DMF | Et₃N | 8 | 78 |

| 4 | Cyclohexyl | Acetylacetone | Ethanol | DBU | 6 | 65 |

Table 1: Representative data for the three-component synthesis of polysubstituted pyrroles.

Reaction Workflow```dot

Figure 3: Proposed three-component synthesis of functionalized furans.

Experimental Protocol

Materials:

-

Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

This compound

-

Base (e.g., piperidine, sodium ethoxide)

-

Solvent (e.g., ethanol, dioxane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in the chosen solvent (10 mL).

-

Add the base (1.1 mmol) to the solution and stir for 10 minutes at room temperature.

-

To this mixture, add 2,2-dibromo-3-oxobutyric acid ethyl ester (1.0 mmol).

-

Attach a reflux condenser and heat the reaction mixture under reflux for the time indicated in Table 2.

-

Monitor the reaction's progress using TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

-

Characterize the final product using spectroscopic techniques.

Quantitative Data Summary

The following table provides expected outcomes for the synthesis of functionalized furans based on analogous reactions.

| Entry | Aldehyde | Active Methylene Compound | Solvent | Base | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | Ethanol | Piperidine | 5 | 80 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | Dioxane | NaOEt | 3 | 85 |

| 3 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Ethanol | Piperidine | 6 | 72 |

| 4 | 2-Naphthaldehyde | Malononitrile | Dioxane | NaOEt | 4 | 78 |

Table 2: Representative data for the three-component synthesis of functionalized furans.

Signaling Pathway of the Proposed Furan Synthesis

Figure 4: Proposed reaction pathway for furan synthesis.

Conclusion

This compound holds significant potential as a versatile building block in multicomponent reactions for the synthesis of complex heterocyclic molecules. The application notes provided herein offer a conceptual and practical framework for its utilization in the construction of polysubstituted pyrroles and functionalized furans. These proposed methodologies, grounded in established chemical principles, open avenues for the exploration of novel chemical space and the development of efficient synthetic routes to compounds of interest for researchers in academia and the pharmaceutical industry. Further experimental validation is encouraged to fully realize the synthetic utility of this promising reagent.

Ethyl 2,2-dibromo-3-oxobutanoate: A Versatile Precursor for the Synthesis of Bioactive Heterocycles

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Ethyl 2,2-dibromo-3-oxobutanoate is a highly reactive and versatile synthetic precursor that holds significant promise in the construction of a diverse array of bioactive heterocyclic compounds. Its unique structural features, possessing two bromine atoms on the α-carbon adjacent to a keto and an ester group, render it an ideal starting material for the synthesis of various five-membered heterocycles, particularly substituted thiazoles and pyrazoles. These heterocyclic scaffolds are of paramount interest in medicinal chemistry due to their prevalence in numerous clinically approved drugs and their wide range of pharmacological activities, including antimicrobial and anticancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of bioactive thiazole and pyrazole derivatives from ethyl 2,2-dibromo-3-oxobutanoate. It also presents a summary of their biological activities and explores their potential mechanisms of action through signaling pathway diagrams.

I. Synthesis of Bioactive Heterocycles

A. Synthesis of 2-Amino-4-acetyl-5-ethoxycarbonylthiazole (A Bioactive Thiazole Derivative)

The Hantzsch thiazole synthesis is a classic and efficient method for the construction of the thiazole ring. It involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea. Ethyl 2,2-dibromo-3-oxobutanoate serves as a suitable α,α-dihaloketone precursor for this reaction.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Materials:

-

Ethyl 2,2-dibromo-3-oxobutanoate

-

Thiourea

-

Ethanol (absolute)

-

Triethylamine (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Beaker

-

Ice bath

-

Filtration apparatus (Buchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,2-dibromo-3-oxobutanoate (1 equivalent) in absolute ethanol.

-

Add thiourea (1 equivalent) to the solution.

-

If desired, a catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, cool the mixture further in an ice bath to maximize crystallization.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-amino-4-acetyl-5-ethoxycarbonylthiazole.

-

Synthetic Workflow:

Caption: Hantzsch synthesis of a bioactive thiazole.

B. Synthesis of Ethyl 5-Methyl-1H-pyrazole-3-carboxylate (A Bioactive Pyrazole Derivative)

The Knorr pyrazole synthesis is a fundamental method for the preparation of pyrazole derivatives. It involves the reaction of a β-dicarbonyl compound with a hydrazine derivative. Ethyl 2,2-dibromo-3-oxobutanoate, after a likely in-situ transformation or partial hydrolysis, can act as a precursor to the necessary 1,3-dicarbonyl moiety for this cyclocondensation reaction.

Experimental Protocol: Knorr Pyrazole Synthesis

-

Materials:

-

Ethyl 2,2-dibromo-3-oxobutanoate

-

Hydrazine hydrate or a substituted hydrazine

-

Glacial acetic acid or another suitable solvent (e.g., ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography or recrystallization solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve ethyl 2,2-dibromo-3-oxobutanoate (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.

-

Add hydrazine hydrate (or a substituted hydrazine, 1 equivalent) dropwise to the solution while stirring. The reaction may be exothermic.

-

After the addition is complete, heat the mixture to reflux and maintain the temperature for several hours.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If acetic acid is used as the solvent, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure ethyl 5-methyl-1H-pyrazole-3-carboxylate.

-

Synthetic Workflow:

Caption: Knorr synthesis of a bioactive pyrazole.

II. Biological Activities and Data Presentation

Heterocycles derived from ethyl 2,2-dibromo-3-oxobutanoate have demonstrated significant potential as both antimicrobial and anticancer agents.

A. Antimicrobial Activity of Thiazole Derivatives

Substituted 2-aminothiazoles are known to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as MurB, which is involved in the biosynthesis of the bacterial cell wall peptidoglycan.

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives against Various Microbial Strains

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Thiazole A | Staphylococcus aureus | 12.5 - 25 | [1] |

| Escherichia coli | 25 - 50 | [1] | |

| Candida albicans | 25 | [1] | |

| Thiazole B | Pseudomonas aeruginosa | 250 | [2] |

| Staphylococcus epidermidis | 250 | [2] |

Note: The specific structures of "Thiazole A" and "Thiazole B" are representative of the class of compounds and may not be directly synthesized from the named precursor in the cited references.

B. Antitumor Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of cancer cell lines. Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, as well as the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR and VEGFR pathways.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Pyrazole Derivatives against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole C | PC-3 (Prostate) | 0.015 | [3] |

| MCF-7 (Breast) | 5.21 | [4] | |

| Pyrazole D | A549 (Lung) | 42.79 | [4] |

| HCT116 (Colon) | 8.21 | [5] |

Note: The specific structures of "Pyrazole C" and "Pyrazole D" are representative of the class of compounds and may not be directly synthesized from the named precursor in the cited references.

III. Signaling Pathways and Mechanisms of Action

A. Inhibition of Bacterial MurB Enzyme by Thiazole Derivatives

The antibacterial activity of certain thiazole derivatives is attributed to their ability to inhibit the MurB enzyme. MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall synthesis, leading to bacterial cell death.

Caption: Inhibition of bacterial cell wall synthesis.

B. Inhibition of Tubulin Polymerization by Pyrazole Derivatives

Many pyrazole-based compounds exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.

Caption: Disruption of microtubule dynamics.

C. Inhibition of EGFR and VEGFR Signaling Pathways by Pyrazole Derivatives

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical for cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). Certain pyrazole derivatives have been shown to inhibit the tyrosine kinase activity of these receptors, thereby blocking downstream signaling cascades and impeding tumor growth and progression.[6][7]

Caption: Dual inhibition of EGFR and VEGFR signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Application of Ethyl 2,2-dibromo-3-oxobutanoate in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,2-dibromo-3-oxobutanoate is a highly reactive building block with significant potential in medicinal chemistry. Its gem-dibromo functionality, coupled with the β-ketoester moiety, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of ethyl 2,2-dibromo-3-oxobutanoate in the development of novel therapeutic agents.

Synthesis of Bioactive Thiazole Derivatives

Thiazole rings are prevalent scaffolds in many FDA-approved drugs and are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Ethyl 2,2-dibromo-3-oxobutanoate serves as an excellent starting material for the synthesis of 2-aminothiazole derivatives via the Hantzsch thiazole synthesis.

Application Note:

The reaction of ethyl 2,2-dibromo-3-oxobutanoate with thiourea or substituted thioureas provides a direct route to 2-amino-4-acetyl-5-substituted-thiazoles. These compounds can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies. The resulting thiazoles have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways.[1][2][3][4][5][6]

Experimental Protocol: Synthesis of Ethyl 2-amino-4-acetylthiazole-5-carboxylate

This protocol is a representative example of the Hantzsch thiazole synthesis adapted for ethyl 2,2-dibromo-3-oxobutanoate.

Materials:

-

Ethyl 2,2-dibromo-3-oxobutanoate

-

Thiourea

-

Ethanol

-

Sodium acetate

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 2,2-dibromo-3-oxobutanoate (10 mmol) in 30 mL of ethanol.

-

Add thiourea (10 mmol) to the solution and stir at room temperature for 15 minutes.

-

Add sodium acetate (20 mmol) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of cold distilled water with stirring.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure ethyl 2-amino-4-acetylthiazole-5-carboxylate.

-

Dry the purified product under vacuum.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Caption: Experimental workflow for the synthesis of a thiazole derivative.

Synthesis of Bioactive Pyrimidine Derivatives

Pyrimidine derivatives are another class of heterocyclic compounds with immense importance in medicinal chemistry, forming the core structure of nucleobases and various drugs with anticancer, antiviral, and antibacterial properties. Ethyl 2,2-dibromo-3-oxobutanoate can be utilized in reactions analogous to the Biginelli reaction to synthesize functionalized pyrimidines.

Application Note: